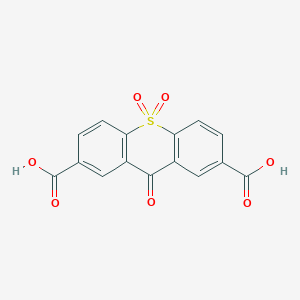![molecular formula C17H20O4S2 B14650149 1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene CAS No. 53876-80-5](/img/structure/B14650149.png)
1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a 3-methylbutane backbone linked to two benzene rings via sulfonyl groups
Vorbereitungsmethoden
The synthesis of 1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-methylbutane backbone: This can be achieved through the alkylation of a suitable precursor.
Introduction of sulfonyl groups: Sulfonylation reactions are employed to attach sulfonyl groups to the 3-methylbutane backbone.
Attachment of benzene rings: The final step involves the coupling of benzene rings to the sulfonylated 3-methylbutane backbone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its sulfonyl and benzene groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene can be compared to other similar compounds, such as:
1,1’-[(3-Methylbutane-1,3-diyl)dibenzene]: This compound lacks the sulfonyl groups, making it less reactive in certain chemical reactions.
1,1’-[(3-Methyl-1-propene-1,3-diyl)bisbenzene]: This compound has a different backbone structure, leading to variations in its chemical properties and applications.
Eigenschaften
CAS-Nummer |
53876-80-5 |
|---|---|
Molekularformel |
C17H20O4S2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-3-methylbutyl]sulfonylbenzene |
InChI |
InChI=1S/C17H20O4S2/c1-14(2)13-17(22(18,19)15-9-5-3-6-10-15)23(20,21)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
InChI-Schlüssel |
KVDFTMOUESYGIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


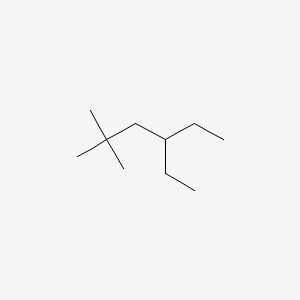
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
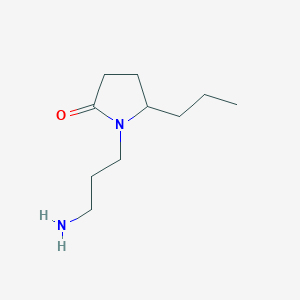
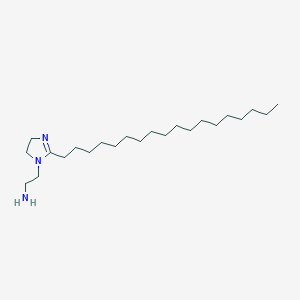
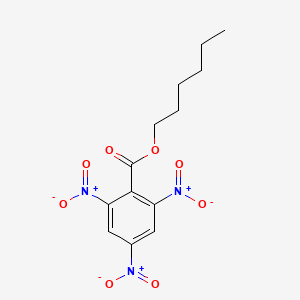
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
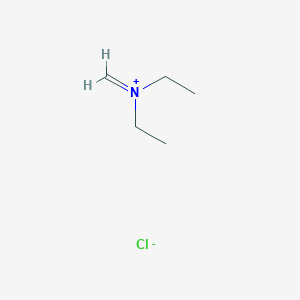
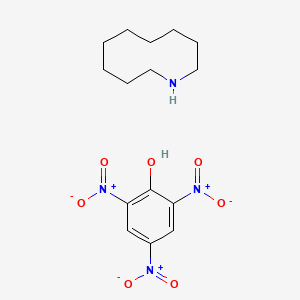
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)

![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
